![molecular formula C9H14N4O B1598346 2-Amino-4-morpholino-6-methylpyrimidine CAS No. 7752-46-7](/img/structure/B1598346.png)
2-Amino-4-morpholino-6-methylpyrimidine
Overview
Description
Scientific Research Applications
Cytotoxic Activity
2-Amino-4-morpholino-6-methylpyrimidine: derivatives have been studied for their potential in cancer therapy due to their cytotoxic properties. These compounds can inhibit the growth of cancer cells, making them valuable in the development of new chemotherapeutic agents .
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives are significant because they can neutralize free radicals, which are harmful byproducts of cellular metabolism. These compounds may offer protection against oxidative stress-related diseases .
Antifungal Applications
Pyrimidine derivatives, including 2-Amino-4-morpholino-6-methylpyrimidine , have shown promising results as antifungal agents. They have been tested against various phytopathogenic fungi and could lead to the development of new fungicides that are more effective than current options .
Agricultural Chemistry
In agriculture, pyrimidine derivatives are used as fungicides to protect crops from fungal infections. Their efficacy in controlling plant diseases makes them an essential component of agricultural chemistry .
Medicinal Chemistry
In medicinal chemistry, pyrimidine bases are crucial for their therapeutic applications. They are part of several drugs and treatments, playing a vital role in modern medicine .
Synthesis Methods
The synthesis of 2-Amino-4-morpholino-6-methylpyrimidine derivatives can be achieved through conventional or microwave-assisted methods. The latter offers advantages such as increased reaction rates and better yields, which is beneficial for large-scale production .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that in sm coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds involved in sm coupling reactions can affect a variety of biochemical pathways due to their role in forming carbon–carbon bonds .
Result of Action
It’s known that compounds involved in sm coupling reactions can have significant effects due to their role in forming carbon–carbon bonds .
Action Environment
It’s known that the conditions of sm coupling reactions, such as temperature and ph, can significantly influence the reaction’s success .
properties
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPOTNTAFUNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394585 | |
Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholino-6-methylpyrimidine | |
CAS RN |
7752-46-7 | |
Record name | 2-Amino-4-morpholino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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